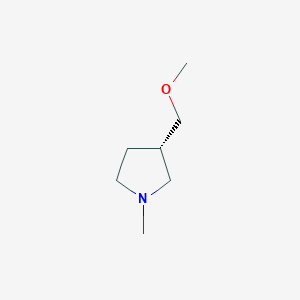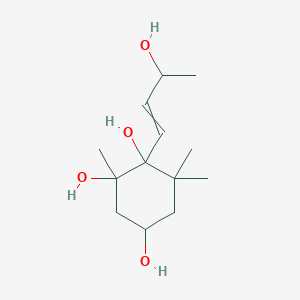
1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexan-1,2,4-triol ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere Hydroxylgruppen und einen Cyclohexanring beinhaltet
Herstellungsmethoden
Die Synthese von 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexan-1,2,4-triol umfasst in der Regel mehrere Schritte. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Cyclohexanrings: Dies kann durch eine Diels-Alder-Reaktion erreicht werden, die den Cyclohexanring mit den gewünschten Substituenten bildet.
Einführung von Hydroxylgruppen: Hydroxylgruppen können durch Hydroxylierungsreaktionen unter Verwendung von Reagenzien wie Osmiumtetroxid oder Wasserstoffperoxid eingeführt werden.
Bildung des Enons: Die Enon-Einheit kann durch eine Aldol-Kondensationsreaktion und anschließende Dehydratisierung eingeführt werden.
Industrielle Produktionsmethoden können die Optimierung dieser Reaktionen auf höhere Ausbeuten und Reinheit beinhalten, wobei häufig Katalysatoren und spezielle Reaktionsbedingungen verwendet werden, um die Effizienz zu verbessern.
Chemische Reaktionsanalyse
1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexan-1,2,4-triol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Ketonen oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Wasserstoffgas und einem Palladiumkatalysator können die Enon-Einheit in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen wie Halogene unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphortribromid einführen.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexan-1,2,4-triol hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Diese Verbindung hat das Potenzial als biochemische Sonde, um Enzymmechanismen und Stoffwechselwege zu untersuchen.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel, insbesondere bei der Behandlung von Krankheiten, die mit oxidativem Stress verbunden sind, aufgrund seiner antioxidativen Eigenschaften zu untersuchen.
Industrie: Es wird bei der Synthese von Polymeren und anderen Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Mechanismus, durch den 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexan-1,2,4-triol seine Wirkung entfaltet, beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Hydroxylgruppen können Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Darüber hinaus kann die Enon-Einheit an Michael-Additionsreaktionen teilnehmen, die verschiedene biochemische Pfade beeinflussen.
Vorbereitungsmethoden
The synthesis of 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction, which forms the cyclohexane ring with the desired substituents.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the enone: The enone moiety can be introduced through an aldol condensation reaction, followed by dehydration.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound has potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress due to its antioxidant properties.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the enone moiety can participate in Michael addition reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören:
4-[(1E)-3-Hydroxybut-1-en-1-yl]-2-methoxyphenol: Diese Verbindung teilt die Enon- und Hydroxylfunktionalitäten, unterscheidet sich jedoch in der aromatischen Ringstruktur.
6-({3-[(1E)-but-1-en-1-yl]-7-hydroxy-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carbonsäure: Diese Verbindung weist eine ähnliche Enon-Struktur auf, enthält jedoch zusätzliche funktionelle Gruppen und ein anderes Ringsystem.
Die Einzigartigkeit von 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexan-1,2,4-triol liegt in seiner spezifischen Kombination von Hydroxylgruppen und dem Cyclohexanring, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
IUPAC Name |
1-(3-hydroxybut-1-enyl)-2,6,6-trimethylcyclohexane-1,2,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKPFXFWVNGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
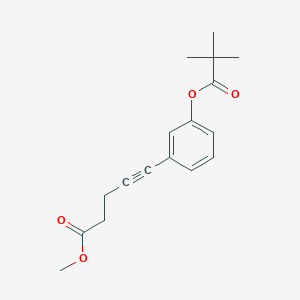
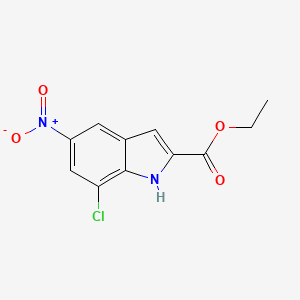
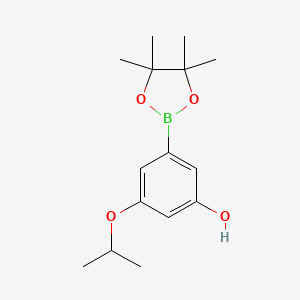
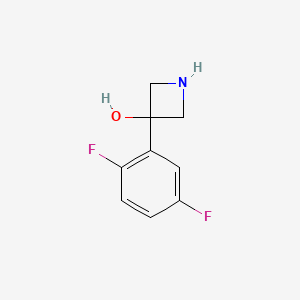
![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
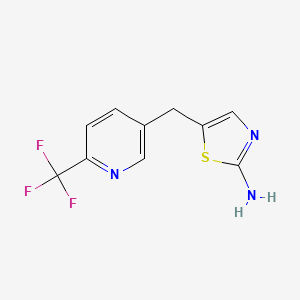
![tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate](/img/structure/B11755806.png)
![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
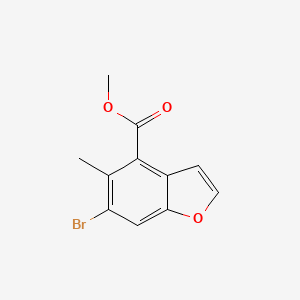

![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)
